Enzymatic Inhibition Profile: 17β-HSD2 IC50 = 238 nM vs. 17β-HSD1 IC50 = 309 nM
In a direct enzymatic assay using human placental microsomal 17β-HSD2 with [3H]E2 as substrate, 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) demonstrated an IC50 of 238 nM [1]. In a parallel assay against human placental cytosolic 17β-HSD1 using [3H]E1, the compound exhibited a slightly lower potency with an IC50 of 309 nM [1]. This intra-assay comparison establishes a moderate selectivity profile (approximately 1.3-fold preference for 17β-HSD2 over 17β-HSD1) for this compound.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 238 nM (17β-HSD2); IC50 = 309 nM (17β-HSD1) |
| Comparator Or Baseline | 17β-HSD1 (same compound, different target) |
| Quantified Difference | 1.3-fold selectivity for 17β-HSD2 vs. 17β-HSD1 |
| Conditions | Human placental microsomal (17β-HSD2) and cytosolic (17β-HSD1) fractions; [3H]E2 or [3H]E1 as substrate; HPLC analysis |
Why This Matters
This selectivity ratio, while modest, is critical for researchers investigating 17β-HSD2 as a therapeutic target for osteoporosis, as it suggests potential for reduced off-target effects on 17β-HSD1 compared to non-selective inhibitors.
- [1] BindingDB. BDBM50357465 (CHEMBL1917893): 1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL) Affinity Data for 17β-HSD2 and 17β-HSD1. View Source
